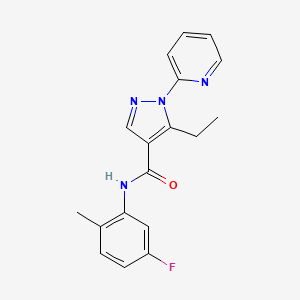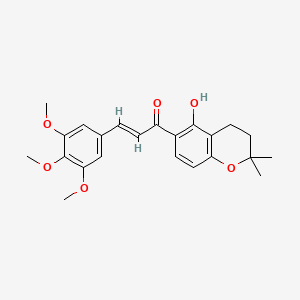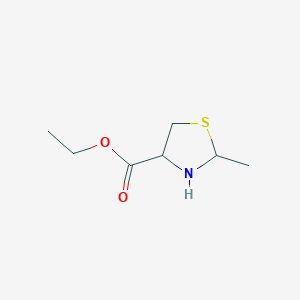
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H10ClF4NO2 This compound is known for its unique structural properties, which include a combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl and phenylcarbamate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and phenols.
科学的研究の応用
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
類似化合物との比較
Similar Compounds
- 3-Fluorobenzyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both chloro and fluoro substituents, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C15H10ClF4NO2 |
|---|---|
分子量 |
347.69 g/mol |
IUPAC名 |
(2-chloro-6-fluorophenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H10ClF4NO2/c16-12-5-2-6-13(17)11(12)8-23-14(22)21-10-4-1-3-9(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
InChIキー |
LKPZWNKAJUPLQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=C(C=CC=C2Cl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)



![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)

![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)

![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine](/img/structure/B15282833.png)
![2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
